molecular formula C14H16ClNO B3023918 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane CAS No. 898786-76-0

7-Chloro-1-(3-cyanophenyl)-1-oxoheptane

Cat. No. B3023918
CAS RN: 898786-76-0
M. Wt: 249.73 g/mol
InChI Key: DTEWSADGBKJKNW-UHFFFAOYSA-N
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Description

The compound 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane is a synthetic molecule that is not directly discussed in the provided papers. However, the papers do provide insights into related structures and methodologies that could be relevant to the synthesis and analysis of this compound. For instance, the study of halogenated cycloheptane derivatives, such as chlorocycloheptane (ClCHP), offers a glimpse into the reactivity and stability of halogen-containing seven-membered rings, which could be extrapolated to the chlorinated heptane structure in this compound .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the provided papers. However, the conversion of cycloheptanone to methyl 7-oxoheptanoate, as described in one of the papers, involves a two-step process starting from cycloheptanone. This process includes the formation of 1-methoxy-1-cycloheptene followed by ozonolysis. Such methodologies could potentially be adapted for the synthesis of the ketone functionality in this compound .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics similar to those of halogenated cycloheptanes. The paper discussing the meta-hybrid density functional theory prediction of various cycloheptane derivatives, including chlorocycloheptane, provides insights into the structural reactivity and stability of such compounds. These insights could be relevant when considering the molecular structure of this compound, particularly the influence of the chloro substituent on the heptane ring .

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from the reactivity of similar structures. The paper on the prediction of reactivity and stability of cycloheptane derivatives suggests that the presence of substituents like chlorine can affect the molecular global reactivity descriptors, such as Fukui function and frontier molecular orbitals. These descriptors are crucial for understanding how this compound might behave in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a chloro substituent and a cyanophenyl group would affect properties such as dipole moment, atomic density of states, and intrinsic bond strength index. The paper on the meta-hybrid density functional theory prediction provides a framework for understanding how these properties might be analyzed for halogenated cycloheptane derivatives, which could be applied to this compound .

properties

IUPAC Name

3-(7-chloroheptanoyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-9-4-2-1-3-8-14(17)13-7-5-6-12(10-13)11-16/h5-7,10H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEWSADGBKJKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCCCCCCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645199
Record name 3-(7-Chloroheptanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898786-76-0
Record name Benzonitrile, 3-(7-chloro-1-oxoheptyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(7-Chloroheptanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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